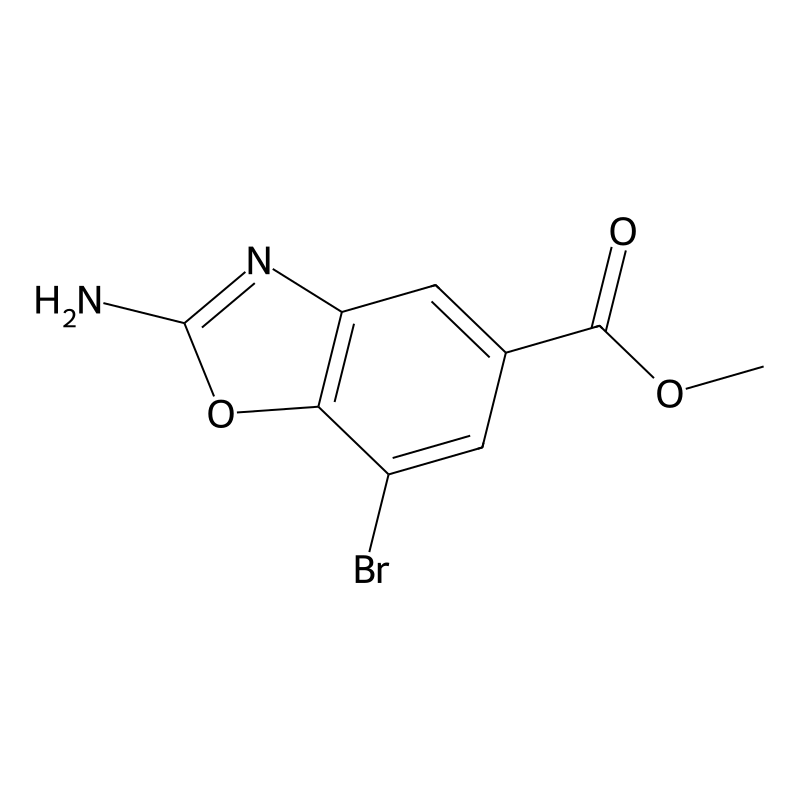

Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Organic Chemistry

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

Medicinal Chemistry

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate is a chemical compound characterized by its unique structure, which includes a benzoxazole moiety. It has the molecular formula and a molecular weight of approximately 271.07 g/mol. This compound is notable for the presence of a bromine atom at the 7-position and an amino group at the 2-position of the benzoxazole ring, contributing to its chemical reactivity and potential biological activity .

The chemical behavior of methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate can be influenced by its functional groups. Key reactions may include:

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Acid-Base Reactions: The amino group can act as a base, participating in protonation and deprotonation processes.

- Condensation Reactions: The carboxylate group can participate in condensation reactions, forming esters or amides with appropriate reactants.

These reactions are fundamental for synthesizing derivatives with modified properties or activities.

Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate has been studied for its potential biological activities. Compounds in the benzoxazole family often exhibit:

- Antimicrobial Activity: Some derivatives demonstrate effectiveness against various bacterial strains.

- Anticancer Properties: Preliminary studies suggest potential cytotoxic effects on cancer cell lines.

- Enzyme Inhibition: Certain benzoxazole derivatives have been identified as inhibitors of specific enzymes, indicating a role in drug development.

Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.

Several synthetic routes have been proposed for the preparation of methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate:

- Bromination of Benzoxazole Derivatives: Starting from 2-amino-1,3-benzoxazole, bromination at the 7-position can be achieved using bromine or brominating agents.

- Carboxylation Reactions: Subsequent introduction of the carboxylate group can be performed through carboxylation techniques involving carbon dioxide or carboxylic acid derivatives.

- Methyl Ester Formation: The final step involves methylating the carboxylic acid to yield the methyl ester using reagents like methanol and acid catalysts.

These methods highlight the versatility in synthesizing this compound and its derivatives.

Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate has potential applications in various fields:

- Pharmaceutical Development: Its biological activities make it a candidate for developing new antimicrobial or anticancer agents.

- Chemical Research: Used as a building block in synthetic organic chemistry for creating more complex molecules.

- Material Science: Potential applications in developing functional materials due to its unique electronic properties.

Interaction studies are crucial for understanding how methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate interacts with biological systems:

- Protein Binding Studies: Investigating how this compound binds to target proteins can provide insights into its mechanism of action.

- Receptor Interactions: Understanding how it interacts with specific receptors may elucidate its pharmacological effects.

Such studies are essential for advancing its application in drug discovery and development.

Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate shares structural similarities with several other compounds within the benzoxazole family. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate | Bromine at position 5 | Different position of bromine affects reactivity |

| Methyl 2-amino-6-chloro-1,3-benzoxazole | Chlorine instead of bromine | Varying halogen impacts biological activity |

| Methyl 2-amino-4-methylthio-1,3-benzoxazole | Methylthio group at position 4 | Alters electronic properties |

These compounds highlight the structural diversity within the benzoxazole class and underscore the unique characteristics of methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate due to its specific substitutions. Each variant presents different chemical reactivities and biological profiles, making them suitable for various applications in medicinal chemistry and material science.